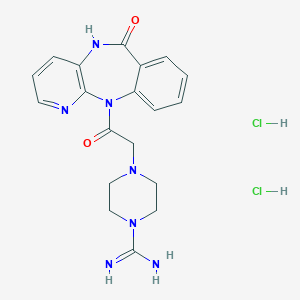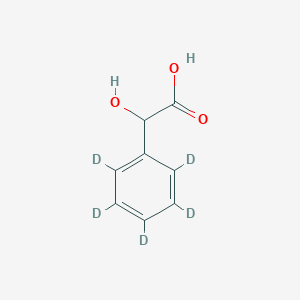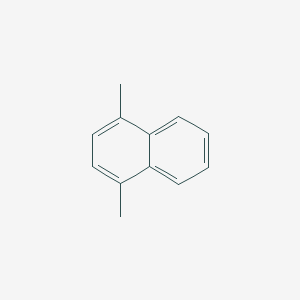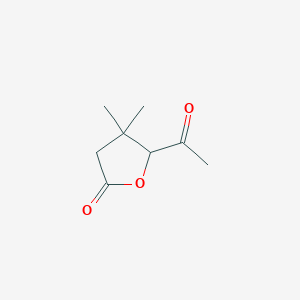![molecular formula C15H15NO3 B047119 Benzyl N-[2-(hydroxymethyl)phenyl]carbamate CAS No. 111881-64-2](/img/structure/B47119.png)
Benzyl N-[2-(hydroxymethyl)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of derivatives related to Benzyl N-[2-(hydroxymethyl)phenyl]carbamate involves the reaction of 2-(aminomethyl)phenols with substituted phenyl chloroformates. This process can be accelerated by electron-withdrawing substituents and catalyzed by triethylamine in certain solvents, such as toluene but not in dioxane, suggesting a method for preparing substituted 4 H -1,3-benzoxazin-2(3 H )-ones (Mindl et al., 2000).
Molecular Structure Analysis
The molecular structure of similar carbamate compounds has been analyzed, revealing significant features such as dihedral angles and hydrogen bonding patterns that contribute to their stability and reactivity. For instance, in certain carbamate structures, supramolecular layers are linked by hydroxy–sulfonamide and carbamate–carbamate hydrogen bonds, alongside C—H⋯O and C—H⋯π interactions, indicating a complex interplay of structural elements (Moreth et al., 2012).
Chemical Reactions and Properties
Benzyl N-[2-(hydroxymethyl)phenyl]carbamate and its derivatives undergo various chemical reactions, including cyclization and nucleophilic substitutions, influenced by the nature of substituents and reaction conditions. These reactions often lead to the formation of cyclic compounds and other derivatives with potential biological activity. The kinetics of these reactions can be significantly affected by the electronic and steric factors of substituents on the benzene ring, highlighting the importance of molecular structure in determining chemical reactivity (Yakushijin et al., 1981).
Physical Properties Analysis
The physical properties of Benzyl N-[2-(hydroxymethyl)phenyl]carbamate derivatives, such as solubility, melting points, and crystal structure, are crucial for their application in synthesis and formulation. Studies have detailed the hydrogen bonding and crystal packing of carbamate compounds, offering insights into their stability and interactions with other molecules (Garden et al., 2007).
Scientific Research Applications
Environmental Impact and Degradation
Chlorpropham, a primary N-phenyl carbamate to which Benzyl N-[2-(hydroxymethyl)phenyl]carbamate is structurally related, has been studied for its environmental impact and degradation mechanisms. Chlorpropham, used as a pesticide, poses environmental and human health risks due to its persistence and toxic breakdown products. Research focusing on its degradation through hydrolysis, biolysis, photolysis, and thermal processes aims to understand the variability in degradation rates and the environmental partitioning of these compounds (Smith & Bucher, 2012).
Synthesis and Applications in Organic Chemistry
Benzoxaboroles, bearing structural similarity to benzyl carbamates, showcase a wide range of applications from synthesis building blocks to biological activities. Their unique properties have led to recent investigations into their synthesis, properties, and applications, indicating the versatility of benzyl carbamate analogs in organic chemistry (Adamczyk-Woźniak et al., 2009).
Catalytic Functionalization of Hydrocarbons
Research into the selective functionalization of saturated C-H bonds has highlighted the role of metalloporphyrin catalysts, which could potentially be applied to benzyl carbamates. These catalysts facilitate the formation of C-O, C-N, and C-C bonds via hydroxylation, amination, and carbenoid insertion, expanding the synthetic toolbox for modifying benzyl carbamate structures for various applications (Che et al., 2011).
Structure-Metabolism Relationships
The metabolic hydrolysis of carbamates, including those structurally related to Benzyl N-[2-(hydroxymethyl)phenyl]carbamate, has been reviewed to understand the relationship between molecular structure and metabolic stability. This insight is crucial for designing carbamate-based drugs or prodrugs with desired pharmacokinetic properties (Vacondio et al., 2010).
Non-Phosgene Synthesis of N-Substituted Carbamates
The search for greener synthetic routes has led to the exploration of non-phosgene methods for producing N-substituted carbamates, including those using CO2 as a carbonyl source. This approach not only reduces toxicity and environmental impact but also utilizes CO2, offering a sustainable alternative for synthesizing benzyl carbamate derivatives (Jianpen, 2014).
properties
IUPAC Name |
benzyl N-[2-(hydroxymethyl)phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-10-13-8-4-5-9-14(13)16-15(18)19-11-12-6-2-1-3-7-12/h1-9,17H,10-11H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHVJNBWUFANQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561465 |
Source


|
| Record name | Benzyl [2-(hydroxymethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl N-[2-(hydroxymethyl)phenyl]carbamate | |
CAS RN |
111881-64-2 |
Source


|
| Record name | Benzyl [2-(hydroxymethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

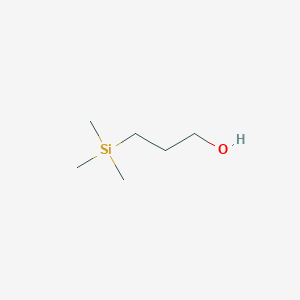
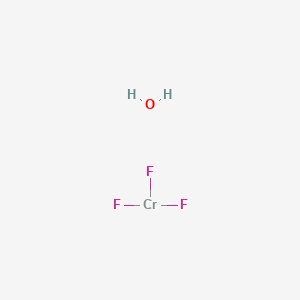
![Formic acid, compd. with 2,2'-oxybis[N,N-dimethylethanamine] (1:1)](/img/structure/B47043.png)
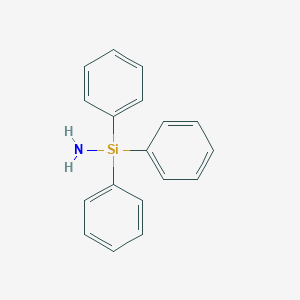
![3,8-Diazabicyclo[3.2.1]octane-6-carbonitrile,8-methyl-4-methylene-2-oxo-,exo-(9CI)](/img/structure/B47048.png)
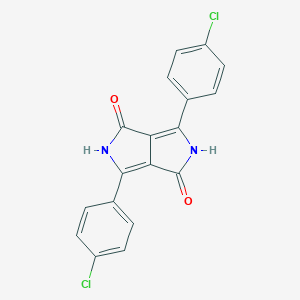
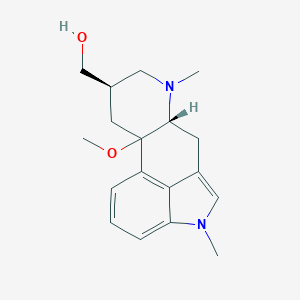
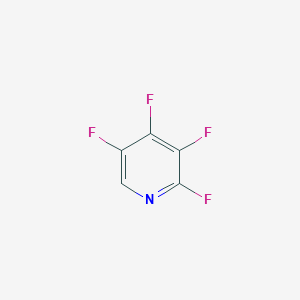
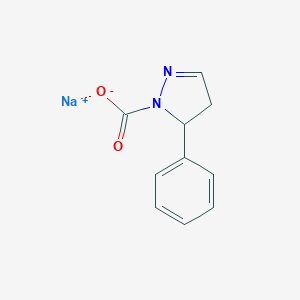
![6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol](/img/structure/B47059.png)
